2-chloro-N-methyl-N-(4-methylphenyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of acetamide and features a chloro group, a methyl group, and a 4-methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials are typically sourced in bulk, and the reactions are carried out in large reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-methyl-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the aromatic ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-chloro-N-methyl-N-(2-methylphenyl)acetamide
- 2-chloro-N-phenylacetamide
Uniqueness
2-chloro-N-methyl-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-8-3-5-9(6-4-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |
InChI Key |
UIOTXBHLAMFPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)CCl |
Origin of Product |
United States |
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